molecular formula C18H14N4O2 B1583209 N,N'-(1,4-Phenylene)diisonicotinamide CAS No. 55119-42-1

N,N'-(1,4-Phenylene)diisonicotinamide

Cat. No.: B1583209
CAS No.: 55119-42-1
M. Wt: 318.3 g/mol
InChI Key: VFVBSQVONILYDC-UHFFFAOYSA-N
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Description

N,N'-(1,4-Phenylene)diisonicotinamide, often referred to by its alias bpfb , is a high-purity amide-based organic compound that serves as a critical building block in advanced materials research, particularly as a versatile linker ligand in the synthesis of Metal-Organic Frameworks (MOFs) . Its molecular structure, featuring pyridyl nitrogen atoms, allows it to coordinate with metal ions to form sophisticated coordination polymers with diverse architectures . Research demonstrates its specific value in constructing both two-dimensional (2D) and three-dimensional (3D) MOFs, which function as excellent heterogeneous catalysts for environmentally friendly oxidative amidation reactions, converting aldehydes and amines into amides with high yields . Furthermore, this ligand is instrumental in constructing robust, ultra-microporous MOFs with dual pore sizes, which have shown impressive potential for efficient and highly selective CO₂ capture and separation from gases like nitrogen, even under humid conditions . Beyond its primary role in materials science, this compound also finds application as a key intermediate in organic synthesis and in the development of pharmaceuticals, leveraging its structural compatibility with biological receptors . This product is intended for research and laboratory use only.

Properties

IUPAC Name

N-[4-(pyridine-4-carbonylamino)phenyl]pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O2/c23-17(13-5-9-19-10-6-13)21-15-1-2-16(4-3-15)22-18(24)14-7-11-20-12-8-14/h1-12H,(H,21,23)(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFVBSQVONILYDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CC=NC=C2)NC(=O)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00319023
Record name MLS000758532
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55119-42-1
Record name MLS000758532
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Record name MLS000758532
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Sonochemical Synthesis Method

One of the advanced preparation techniques for N,N'-(1,4-Phenylene)diisonicotinamide involves sonochemical synthesis , which utilizes ultrasonic waves to facilitate the reaction under mild conditions.

  • Procedure:
    The synthesis involves mixing cobalt nitrate hexahydrate (Co(NO3)2·6H2O), 4,4′-oxydibenzoic acid (H2oba), and this compound (bpfb) in N,N-dimethylformamide (DMF). Ultrasonic irradiation promotes the formation of coordination bonds between the cobalt ions and the ligands, resulting in two-dimensional (2D) and three-dimensional (3D) metal-organic frameworks (MOFs) with the bpfb ligand acting as a pillaring agent.
  • Outcome:
    The coordination geometry around Co(II) is octahedral, with the bpfb ligand coordinating through pyridyl nitrogen atoms. This method yields well-defined MOF structures, demonstrating the utility of this compound as a building block in MOF synthesis.
  • Advantages:
    • Mild reaction conditions
    • Efficient ligand coordination
    • Formation of crystalline MOF structures
  • Reference:
    Detailed in the ultrasonic synthesis of AM-Co MOFs by mixing Co(NO3)2·6H2O, H2oba, and bpfb in DMF under ultrasonic irradiation.

Conventional Organic Synthesis via Amide Bond Formation

The classical preparation of this compound is based on amide bond formation between isonicotinic acid derivatives and 1,4-phenylenediamine.

  • General Reaction:
    The compound is synthesized by coupling two equivalents of isonicotinic acid or its activated derivatives (e.g., acid chlorides) with 1,4-phenylenediamine, resulting in the diisonicotinamide structure.
  • Typical Conditions:
    • Use of coupling agents such as carbodiimides (e.g., DCC) or acid chlorides to activate the carboxylic acid groups
    • Solvents like DMF or dichloromethane
    • Controlled temperature to avoid side reactions
  • Purification:
    Crystallization from suitable solvents, often resulting in monohydrate crystals as characterized by X-ray crystallography.
  • Structural Confirmation:
    The compound crystallizes in a triclinic system (space group P-1), with hydrogen bonding networks involving amide N-H and carbonyl O atoms, as well as water molecules in the monohydrate form.
  • Reference:
    Structural and crystallographic data supporting this method are available, showing detailed bond lengths and hydrogen bonding interactions.

Use as a Nucleating Agent and Preparation in Polymer Studies

In polymer science, this compound is prepared and utilized as a nucleating agent for poly(3-hexylthiophene) (P3HT).

  • Preparation for Polymer Nucleation Studies:
    The compound is synthesized with high purity and thermal stability, suitable for nucleation experiments. The preparation involves standard organic synthesis methods ensuring the compound’s integrity and crystallinity.
  • Findings:
    • The bisamide structure of this compound shows high nucleation efficiency for P3HT at low additive concentrations (as low as 0.025 wt.-%).
    • The nucleation efficiency can reach approximately 94% at 0.25 wt.-% concentration, indicating excellent performance.
    • The preparation method ensures the compound's ability to self-assemble into fibrous nanostructures that act as nucleation sites for polymer crystallization.
  • Reference:
    Comprehensive studies on nucleation efficiency and preparation for polymer applications are documented in doctoral research on morphology control and nucleation behavior.

Summary Table of Preparation Methods

Preparation Method Key Reagents/Conditions Product Form/Use Advantages Reference
Sonochemical Synthesis Co(NO3)2·6H2O, H2oba, bpfb in DMF, ultrasonic irradiation 2D/3D MOFs with bpfb ligand Mild conditions, efficient MOF formation
Conventional Amide Coupling Isonicotinic acid derivatives + 1,4-phenylenediamine, coupling agents (e.g., DCC), DMF Crystalline diisonicotinamide, monohydrate Well-established, high purity crystals
Preparation for Polymer Nucleation Standard organic synthesis, purified compound High purity bisamide, nucleating agent for P3HT High nucleation efficiency at low concentration
Commercial Preparation Industrial synthesis and purification Ready-to-use compound for MOFs and research Stable, commercially available

Detailed Research Findings

  • The sonochemical method enables the rapid and efficient synthesis of coordination compounds involving this compound, highlighting its role as a bidentate ligand coordinating through pyridine nitrogen atoms to metal centers.

  • The crystallographic studies reveal that the compound forms stable hydrogen-bonded networks, including interactions with water molecules in the monohydrate form, which is crucial for understanding its solid-state properties and further applications.

  • In polymer nucleation , the bisamide structure of this compound facilitates the formation of fibrous supramolecular nanostructures that serve as effective nucleation sites, significantly improving polymer crystallization behavior.

  • Commercially, the compound is well-characterized and available for use in various chemical syntheses, including MOF construction and polymer research.

Chemical Reactions Analysis

Types of Reactions: N,N’-(1,4-Phenylene)diisonicotinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like or .

    Reduction: Reduction reactions can be performed using reducing agents such as or .

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine rings.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Products may include or .

    Reduction: Products may include or .

    Substitution: Products vary depending on the nucleophile used, often resulting in substituted pyridine derivatives.

Scientific Research Applications

Chemistry

N,N'-(1,4-Phenylene)diisonicotinamide serves as a crucial building block in the synthesis of complex organic molecules and coordination compounds. Its ability to form metal-organic frameworks (MOFs) has been particularly noted, facilitating advancements in catalysis and material science .

Table 1: Chemical Reactions Involving this compound

Reaction TypeReagents UsedProducts Formed
OxidationPotassium permanganateVarious oxidized derivatives
ReductionSodium borohydrideReduced forms
SubstitutionAmines or thiolsSubstituted pyridine derivatives

Biology

In biological research, this compound has been investigated for its potential as a ligand in biochemical assays. Its structural characteristics allow it to interact with various biomolecules, which may lead to significant therapeutic applications.

Biological Activities:

  • Antioxidant Activity: Preliminary studies suggest it may mitigate oxidative stress.
  • Antimicrobial Properties: The compound shows potential against various pathogens due to its isonicotinamide moiety.

Case Study: Antimicrobial Activity
A study indicated that this compound inhibited the growth of specific bacteria and fungi at low concentrations, demonstrating its potential as an antimicrobial agent.

Medicine

The compound is being explored for its therapeutic properties, particularly in anti-inflammatory and antimicrobial applications. Its mechanism involves binding to specific molecular targets that influence biochemical pathways related to inflammation and microbial growth .

Table 2: Potential Therapeutic Applications

Application TypePotential Effects
Anti-inflammatoryModulation of inflammatory pathways
AntimicrobialInhibition of pathogen growth

Materials Science

In materials science, this compound has shown promise as a nucleating agent in polymer systems. Research demonstrated that it could induce crystallization in poly(3-hexylthiophene) (P3HT), achieving nucleation efficiencies up to 94% at specific concentrations .

Case Study: Nucleation Efficiency
A study on P3HT indicated that incorporating this compound significantly improved crystallization efficiency compared to other compounds tested .

Mechanism of Action

The mechanism of action of N,N’-(1,4-Phenylene)diisonicotinamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

N,N′-Bis(4-pyridinyl)-terephthalamide (bpta)
  • Structural Difference : Unlike the para-phenylene spacer in bpfb, bpta contains a terephthalamide core, altering the ligand’s flexibility and coordination geometry.
  • MOF Performance: Property AM-Co1 (bpfb linker) AM-Co2 (bpta linker) Dimensionality 2D layers 3D framework Pore Size Not explicitly reported Larger pores Catalytic Efficiency Enhanced Moderate

Key Insight : The rigidity of bpfb stabilizes 2D MOF layers, while bpta’s flexibility favors 3D frameworks, impacting catalytic activity and pore accessibility.

Bis-Naphthalimide Derivatives

N,N'-(1,4-Phenylene)-bis(1,8-naphthalimide) (NP2)
  • Structural Rigidity : NP2’s phenylene spacer enhances planarity and π-conjugation compared to flexible bis-naphthalimides .
  • Electronic Properties :

    Property NP2 Flexible Bis-Naphthalimides
    π-π Stacking Strength Strong (rigid spacer) Weak (flexible spacer)
    DNA Interaction Enhanced binding affinity Reduced potency
    π-Electron Count 6 additional π-electrons Standard

Key Insight : The rigid phenylene spacer in NP2 improves intermolecular interactions, making it superior for applications in DNA intercalation and optoelectronics.

Positional Isomerism in Bis-Amides

N,N’-(1,2/1,3/1,4-Phenylene)bis(2-chloroacetamide)
  • Isomer Effects :

    Isomer Self-Assembly Behavior Stability
    1,2-Phenylene (ortho) Disordered aggregates Low thermal resistance
    1,3-Phenylene (meta) Moderate order Intermediate stability
    1,4-Phenylene (para) Highly ordered frameworks High stability

Key Insight : The para-substitution in bpfb promotes ordered crystallization and thermal resilience, critical for MOF robustness.

π-Linker Variations in Push–Pull Chromophores

N,N′-Dibutylbarbituric Acid Derivatives
  • Impact of π-Linker Length :

    π-Linker ICT Efficiency Absorption Wavelength
    1,4-Phenylene (bpfb) Moderate charge transfer ~350 nm
    4,4′-Biphenylene Enhanced conjugation Red-shifted (~400 nm)
    Phenylethenylphenyl Highest ICT Further red-shifted (~450 nm)

Key Insight : While bpfb’s phenylene spacer enables balanced charge transfer, extended linkers (e.g., biphenylene) improve light-harvesting efficiency in photovoltaic applications.

Nucleating Agents for Polymers

BA 1 vs. BA 2 (bpfb)
  • Amide Orientation : BA 1 (undisclosed structure) vs. BA 2 (bpfb) differ in amide group orientation, affecting poly(3-hexylthiophene) (P3HT) crystallization .
  • Nucleation Efficiency :

    Additive P3HT Crystallinity Charge Carrier Mobility
    BA 1 Low 0.01 cm²/V·s
    BA 2 (bpfb) High 0.05 cm²/V·s

Key Insight : BA 2’s para-phenylene alignment promotes ordered polymer chains, enhancing semiconductor performance.

Biological Activity

N,N'-(1,4-Phenylene)diisonicotinamide (CAS No. 55119-42-1) is a compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its chemical properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C18H14N4O2
  • Molecular Weight : 318.33 g/mol
  • Structural Characteristics : The compound features two isonicotinamide groups linked by a phenylene bridge, which may influence its biological interactions.

This compound exhibits several biological activities that can be attributed to its structural components:

  • Antioxidant Activity : Similar compounds have shown potential as antioxidants, suggesting that this compound may also exhibit this property, potentially mitigating oxidative stress in biological systems .
  • Antimicrobial Properties : The presence of the isonicotinamide moiety is known to enhance antimicrobial activity against various pathogens. Preliminary studies indicate that this compound may inhibit the growth of certain bacteria and fungi .
  • Cellular Mechanisms : Research indicates that compounds with similar structures can interact with cellular signaling pathways, potentially modulating apoptosis and inflammation .

In Vitro Studies

A study focusing on the nucleation efficiency of this compound in polymer systems demonstrated its effectiveness at low concentrations (0.025 wt.-%) in inducing crystallization of poly(3-hexylthiophene) (P3HT). The highest nucleation efficiency observed was approximately 94% at 0.25 wt.-%, indicating its potential utility in materials science applications .

Case Studies

  • Antioxidant Role in Diabetes Management : A case study involving diabetic rats showed that the administration of related compounds improved pancreatic function and reduced oxidative stress markers. While this study did not examine this compound directly, it highlights the potential for similar compounds to exert beneficial effects in metabolic disorders .
  • Molecular Docking Studies : Computational analyses have suggested that this compound may bind effectively to specific protein targets involved in disease processes, such as viral infections or cancer pathways. These studies are crucial for understanding how this compound might function therapeutically against various diseases .

Data Table of Biological Activities

Biological ActivityMechanismReference
AntioxidantReduces oxidative stress
AntimicrobialInhibits growth of pathogens
Nucleation EfficiencyInduces crystallization in polymers
Protein BindingPotential therapeutic target interaction

Q & A

Q. What are the primary research applications of this compound in materials science?

  • Methodological Answer : It serves as a supramolecular nucleating agent for polymers like poly(3-hexylthiophene) (P3HT), enhancing crystallization kinetics. Researchers dissolve the compound in ortho-dichlorobenzene (o-DCB) at 50 ppm and mix with P3HT to study nanofiber formation via self-assembly, monitored by scanning electron microscopy (SEM) .

Advanced Research Questions

Q. How does this compound achieve 94% nucleation efficiency in P3HT crystallization, and what factors limit its performance?

  • Methodological Answer : The bisamide’s planar aromatic core aligns with P3HT’s backbone via π-π interactions, templating polymer crystallization. Efficiency depends on:
  • Additive Concentration : Optimal at 0.025 wt.% . Higher concentrations (>0.1 wt.%) cause aggregation, reducing nucleation sites.
  • Solvent Choice : o-DCB promotes molecular dispersion, while chlorobenzene may reduce solubility .
  • Thermal Gradients : Rapid cooling rates (10°C/min) favor heterogeneous nucleation over self-nucleation . Contradictions in efficiency data often arise from polydispersity variations in P3HT batches, requiring DSC validation of crystallinity .

Q. What strategies resolve contradictions in supramolecular assembly data for this compound?

  • Methodological Answer : Discrepancies in fiber morphology (e.g., SEM vs. AFM results) are addressed by:
  • Controlled Solvent Evaporation : Slow evaporation in o-DCB yields uniform nanofibers (50–100 nm diameter), while fast evaporation produces irregular aggregates .
  • Concentration-Dependent Studies : Dilute solutions (<100 ppm) favor 1D growth, whereas concentrated solutions lead to 2D/3D structures .
  • Cross-Validation : Combining polarized optical microscopy (POM) with X-ray diffraction (XRD) confirms crystallographic alignment .

Q. How do structural modifications (e.g., substituting pyridine with cyclohexane) impact the compound’s nucleation efficiency?

  • Methodological Answer : Replacing the pyridine moiety with cyclohexane (as in N,N´-(Cyclohexane-1,4-diyl)diisonicotinamide) reduces nucleation efficiency to <50% due to loss of π-π interactions. Comparative studies using differential scanning calorimetry (DSC) show a 9.1°C decrease in P3HT crystallization temperature for modified analogs, highlighting the critical role of aromaticity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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